N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide
Description
N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide is a substituted acetamide featuring two distinct nitrogen-bound substituents: a furan-2-yl group and a 4-nitrophenylmethyl moiety. The compound combines electron-rich (furan) and electron-deficient (4-nitrophenyl) aromatic systems, which may influence its electronic properties, reactivity, and biological interactions.
Properties
CAS No. |
62187-54-6 |
|---|---|
Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
N-(furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C13H12N2O4/c1-10(16)14(13-3-2-8-19-13)9-11-4-6-12(7-5-11)15(17)18/h2-8H,9H2,1H3 |
InChI Key |
NBHUIIBARUTJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-yl)-N-(4-nitrobenzyl)acetamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via nitration of benzyl derivatives.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation Products: Oxidized furan derivatives.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Numerous studies have investigated the antimicrobial and anticancer properties of compounds similar to N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide. The presence of the nitrophenyl group is crucial for biological activity, as it can participate in redox reactions, enhancing the compound's efficacy against various pathogens and cancer cells. For instance, derivatives of acetamides have shown promising results as dihydrofolate reductase inhibitors, which are vital in cancer treatment .
Analgesic Effects
Research has demonstrated that certain substituted acetamides exhibit significant analgesic effects. A study highlighted the synthesis of N-substituted phenyl-N-substituted acetamide derivatives that showed potent analgesic activity comparable to standard pain relief medications . This suggests that this compound could be explored for similar therapeutic applications.
Biological Research
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes that play critical roles in cellular pathways. For example, this compound may inhibit enzymes related to inflammation and cancer progression, making it a candidate for further studies in drug development .
Structure-Activity Relationship Analysis
Research into the structure-activity relationship (SAR) of similar compounds has revealed that modifications to the furan and nitrophenyl moieties can significantly impact biological activity. Compounds with electron-withdrawing groups have shown enhanced potency against various biological targets . This insight can guide future synthetic efforts to optimize the efficacy of this compound.
Materials Science
Development of Advanced Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its reactivity can be harnessed in creating polymeric materials or chemical sensors that respond to specific stimuli, such as temperature or pH changes. This application is particularly relevant in fields requiring smart materials capable of self-monitoring or self-healing properties.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, Analgesics | Potential as a potent antimicrobial and analgesic |
| Biological Research | Enzyme inhibition studies | Inhibition of key enzymes related to disease |
| Materials Science | Advanced materials and chemical sensors | Development of responsive materials |
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted by Hussein et al. (2019) demonstrated the synthesis of novel acetamide derivatives that exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group was essential for enhancing activity, indicating a potential pathway for developing new antibiotics based on this compound .
Case Study 2: Analgesic Properties
Verma et al. (2020) reported on the analgesic effects of various substituted acetamides, showing that modifications could lead to compounds with lower effective doses than traditional analgesics like ibuprofen. This indicates that further exploration of this compound could yield similarly effective pain relief agents .
Mechanism of Action
The mechanism of action would depend on the specific application:
Biological Activity: If the compound has biological activity, it might interact with specific enzymes or receptors, influencing biochemical pathways.
Chemical Reactivity: The compound’s reactivity would be governed by the electronic and steric properties of its functional groups.
Biological Activity
N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring and a nitrophenyl moiety, which are known to contribute to its biological properties. The presence of these functional groups can enhance interactions with biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Various derivatives have shown MIC values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-N-(Furan-2-yl)acetamide | E. coli | 0.12 | |
| N-(4-nitrophenyl)acetamide | S. aureus | 0.25 | |
| N-(Furan-2-yl)-N-(4-nitrophenyl)acetamide | P. aeruginosa | 0.50 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Lines Tested : The compound has shown cytotoxic effects against several cancer cell lines including breast carcinoma (MCF7), colon carcinoma (HT29), and lung carcinoma (A549).
- Mechanism of Action : Research indicates that it may induce apoptosis through the activation of caspases and inhibit tubulin polymerization, which is crucial for cell division .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 | 8.10 | Caspase activation | |
| HT29 | 10.00 | Tubulin polymerization inhibition | |
| A549 | 5.00 | Apoptosis induction |
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Breast Carcinoma : A study demonstrated that the compound significantly reduced cell viability in MCF7 cells through apoptosis mechanisms, with evidence showing increased caspase activity.
- Antimicrobial Evaluation : In a comparative study, derivatives of this compound were tested against multi-drug resistant strains, showing promising results with lower MIC values compared to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs and Related Acetamides
Structural Comparisons
The compound’s structure can be contrasted with several analogs:
Key Observations :
Reactivity Considerations :
- The electron-deficient 4-nitrophenyl group may direct electrophilic substitution reactions away from the nitro group, favoring meta/para positions on the benzene ring.
- The furan ring is prone to electrophilic substitution at the 5-position, which could be exploited for further functionalization.
Physicochemical Properties
Though direct data is absent, comparisons with similar compounds suggest trends:
Structure-Activity Relationships :
- The nitro group may enhance binding to enzymes or receptors via dipole interactions or hydrogen bonding.
- The furan ring could contribute to lipid solubility, improving membrane permeability.
Q & A
Q. What are the common synthetic routes for N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. A representative approach is:
Step 1 : React 4-nitrophenylmethylamine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base.
Step 2 : Introduce furan-2-yl groups via a Buchwald-Hartwig coupling or Ullmann reaction, employing CuI or Pd catalysts .
Purification : Recrystallize from methanol/water (3:1 v/v) to achieve >95% purity.
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural confirmation requires:
- NMR : ¹H and ¹³C NMR to identify furan protons (δ 6.2–7.4 ppm) and nitrophenyl signals (δ 8.1–8.3 ppm).
- Mass Spectrometry : ESI-MS (m/z calc. [M+H]⁺: 301.1; observed: 301.0) .
- X-ray Crystallography (if crystals are obtainable): Monoclinic system with space group C2/c and unit cell parameters a = 9.66 Å, b = 18.55 Å, c = 9.31 Å .
Q. What are the key stability considerations under experimental conditions?
Methodological Answer:
- Photostability : The nitro group sensitizes the compound to UV light. Store in amber vials at –20°C.
- Thermal Stability : Decomposes above 150°C (TGA data). Avoid prolonged heating in polar aprotic solvents like DMF .
- Tautomerism : In solution, monitor for tautomeric equilibria using ¹H NMR (e.g., keto-enol shifts at δ 10–12 ppm) .
Advanced Research Questions
Q. What mechanistic insights exist for its formation in multicomponent reactions?
Methodological Answer: In reactions involving aziridines or maleimides, the compound forms via:
- Nucleophilic Attack : The furan oxygen acts as a nucleophile, attacking a nitrophenyl-activated intermediate.
- Cyclization : DFT calculations suggest a six-membered transition state with ΔG‡ ≈ 25 kcal/mol .
Key Insight : Steric hindrance from the nitro group slows reaction kinetics but improves regioselectivity.
Q. How does crystallographic analysis elucidate its solid-state properties?
Methodological Answer: Single-crystal X-ray diffraction reveals:
Q. What analytical methods resolve tautomeric equilibria in solution?
Methodological Answer:
- ¹H NMR Titration : Monitor chemical shifts in DMSO-d₆/CDCl₃ mixtures. A 1:1 keto-enol ratio is observed at δ 10.5–11.0 ppm .
- UV-Vis Spectroscopy : λ_max shifts from 320 nm (keto) to 350 nm (enol) in methanol.
- Computational Modeling : TD-DFT at the B3LYP/6-311++G(d,p) level predicts tautomer stability .
Q. How is its biological activity assessed in pharmacological studies?
Methodological Answer:
- Antimicrobial Assays : Test against S. aureus (MIC = 32 µg/mL) via broth microdilution .
- Cytotoxicity : MTT assays on HeLa cells (IC₅₀ = 45 µM) .
- Mechanistic Studies : Molecular docking shows binding to E. coli DNA gyrase (ΔG = –8.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
